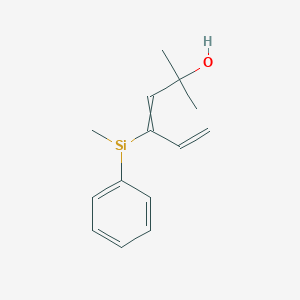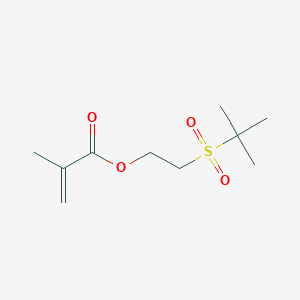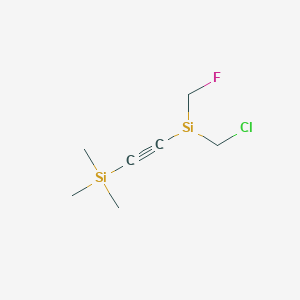
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate is an organic compound that belongs to the class of dithiazolium salts These compounds are characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom The perchlorate anion is often used to stabilize the cationic dithiazolium structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with phenyl isothiocyanate in the presence of a base to form an intermediate, which then undergoes cyclization to form the dithiazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent safety measures due to the reactive nature of the intermediates and the use of perchloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted dithiazolium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of dithiazole-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure and reactivity.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate involves its interaction with various molecular targets. The dithiazole ring can interact with biological molecules, potentially disrupting normal cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)-5-phenyl-1,2,4-thiadiazol-1-ium perchlorate: Similar structure but with one sulfur atom replaced by nitrogen.
3-(4-Methylphenyl)-5-phenyl-1,2,4-triazol-1-ium perchlorate: Similar structure but with both sulfur atoms replaced by nitrogen.
Uniqueness
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of two sulfur atoms in the dithiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
84437-66-1 |
|---|---|
Molekularformel |
C15H12ClNO4S2 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium;perchlorate |
InChI |
InChI=1S/C15H12NS2.ClHO4/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YHECCYXTEJPPJB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
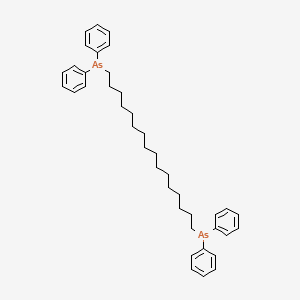
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
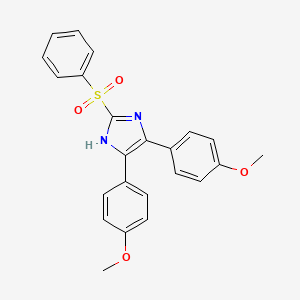
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)

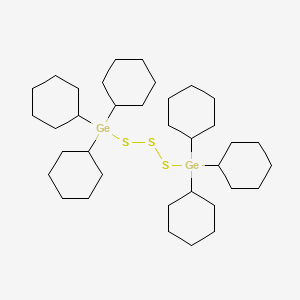
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
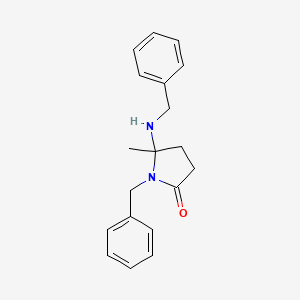
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
